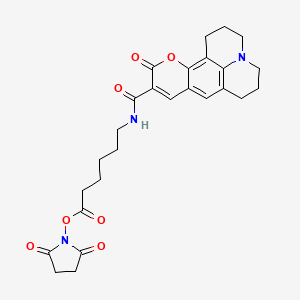
Coumarin 343 X NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blue emitting Coumarin 343 dye can form a FRET pair with fluorescein (FAM). An amine reactive form, activated NHS ester. This amine-reactive NHS ester contains an aminohexanoyl linker between the fluorophore, and the reactive group. This linker provides better solubility and spatial separation between the fluorophore, and the target molecule being labeled.
Applications De Recherche Scientifique
Fluorescence Imaging
Coumarin 343 X NHS ester is utilized in fluorescence imaging applications. A study reported a practical synthesis for 6,8-difluoro-7-hydroxycoumarin-3-carboxylic acid, a widely used coumarin fluorescence imaging dye for bioconjugation (Kerkovius & Ménard, 2016).
Sensing Biological Zinc(II)
Coumarin 343 is integrated into a two-fluorophore system for ratiometric sensing of biological zinc(II). This system enables intracellular monitoring of total sensor concentration, providing a ratiometric system for sensing biological zinc ion (Woodroofe, Won, & Lippard, 2005).
Molecular Dynamics Analysis
A study determined molecular dynamics using proton multiple quantum relaxation and carbon-13 differential line broadening, applying it to deoxycholate micelles. This involved measuring fluorescence efficiencies of coumarin 343 derivatives (Wong, Wang, Duh, & Hwang, 1989).
Versatility in Biological Activities
Coumarin, including its NHS ester derivatives, is noted for its wide range of biological activities, due to its ability to interact with various enzymes and receptors in living organisms (Annunziata, Pinna, Dallavalle, Tamborini, & Pinto, 2020).
Antimicrobial and Antioxidant Applications
Coumarin-amino acid ester conjugates have shown potential as anti-inflammatory and antioxidant agents. Their therapeutic applications have been investigated, showing good efficiency compared to standard compounds (Naik, Bodke, M, & Revanasiddappa, 2020).
Inhibitory Properties in Microbiology
Coumarin derivatives, including NHS esters, have been found effective in inhibiting bacterial α-carbonic anhydrases, suggesting potential applications as novel antibacterial agents (Giovannuzzi, Hewitt, Nocentini, Capasso, Flaherty, & Supuran, 2022).
Photocleavage Mechanisms
Studies on (coumarin-4-yl)methyl esters, a category that includes this compound, have investigated their photocleavage mechanisms. These compounds release biologically active acids and fluorescent (coumarin-4-yl)methyl alcohol upon excitation, revealing their potential in photodynamic therapies (Schmidt, Geißler, Hagen, & Bendig, 2007).
Fluorescent Probing and Photopolymerization
Coumarin derivatives have been applied as fluorescent probes for monitoring cationic photopolymerization processes. Coumarin 343, in particular, exhibits effective performance as a fluorescent probe (Ortyl, Topa, Kamińska-Borek, & Popielarz, 2019).
Interaction with Human Serum Albumin
Research on the binding of coumarin derivatives with human serum albumin (HSA) can provide insights into designing new coumarin-based therapeutic agents. These studies focus on the binding mechanisms and implications for drug design (Garg, Manidhar, Gokara, Malleda, Reddy, & Subramanyam, 2013).
Propriétés
Numéro CAS |
946123-12-2 |
|---|---|
Formule moléculaire |
C26H29N3O7 |
Poids moléculaire |
495.53 |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[(4-oxo-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carbonyl)amino]hexanoate |
InChI |
InChI=1S/C26H29N3O7/c30-20-9-10-21(31)29(20)36-22(32)8-2-1-3-11-27-25(33)19-15-17-14-16-6-4-12-28-13-5-7-18(23(16)28)24(17)35-26(19)34/h14-15H,1-13H2,(H,27,33) |
Clé InChI |
UTYUORAKIFFNAS-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)CCCN3C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Coumarin-343 X NHS ester, Coumarin343 X NHS ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




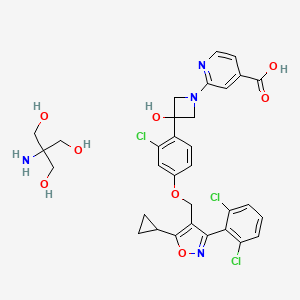
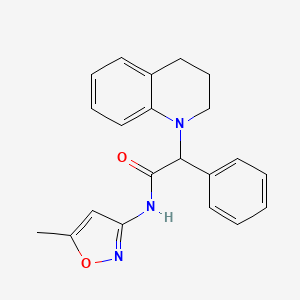
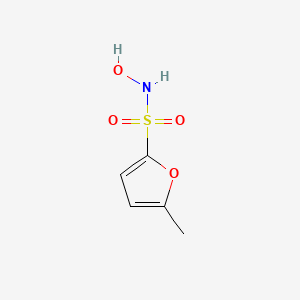
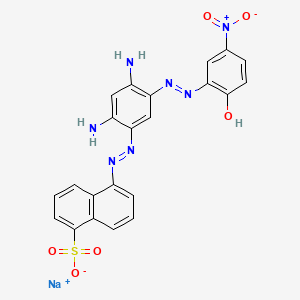
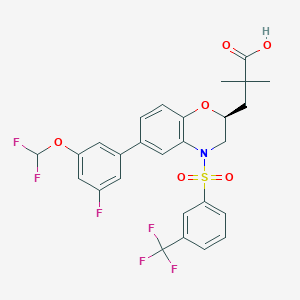
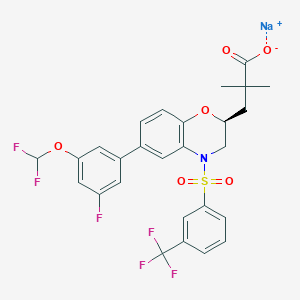

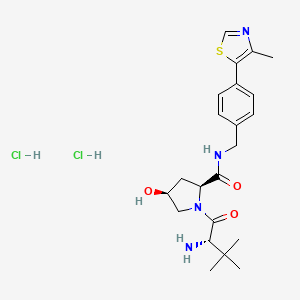
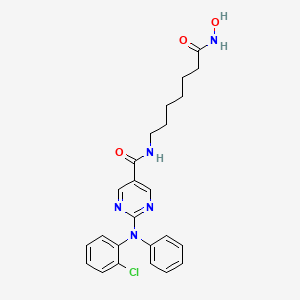


![7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one](/img/structure/B606710.png)